O-Desmethyl Venlafaxine N-Dimer
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H48N2O4 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-methylamino]methyl]phenol |
InChI |
InChI=1S/C32H48N2O4/c1-33(2)22-28(31(37)16-6-4-7-17-31)25-12-15-30(36)26(20-25)21-34(3)23-29(24-10-13-27(35)14-11-24)32(38)18-8-5-9-19-32/h10-15,20,28-29,35-38H,4-9,16-19,21-23H2,1-3H3 |
InChI Key |
NHEAWHUHZWCISZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)CN(C)CC(C2=CC=C(C=C2)O)C3(CCCCC3)O)C4(CCCCC4)O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation and Analytical Control of O-Desmethyl Venlafaxine N-Dimer (CAS 1187545-61-4): A Comprehensive Guide for API Impurity Profiling
Executive Summary
In the development and commercial manufacturing of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), stringent control of Active Pharmaceutical Ingredient (API) impurities is non-negotiable. Desvenlafaxine (O-desmethylvenlafaxine) is prone to forming complex higher-order degradants under specific synthetic and storage conditions. As a Senior Application Scientist, I approach impurity profiling not merely as an exercise in peak isolation, but as a rigorous investigation into chemical causality. This whitepaper deconstructs the structural identity, mechanistic origin, and self-validating analytical protocols required to characterize O-Desmethyl Venlafaxine N-Dimer (CAS 1187545-61-4) , ensuring compliance with global regulatory thresholds.
Structural Elucidation & Physicochemical Profile
To control an impurity, one must first understand its fundamental architecture. O-Desmethyl Venlafaxine N-Dimer is a high-molecular-weight degradant characterized by the bridging of two monomeric pharmacophores.
By analyzing its IUPAC nomenclature—4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol—we can deduce its exact connectivity. The molecule consists of an intact desvenlafaxine moiety and an N-desmethylvenlafaxine moiety, covalently linked via a methylene bridge at the ortho-position of the phenolic ring [1].
Quantitative Physicochemical Data
The following table summarizes the critical properties of the N-Dimer, which dictate our downstream analytical choices:
| Property | Value | Analytical Implication |
| CAS Registry Number | 1187545-61-4 | Unique regulatory identifier [2]. |
| Molecular Formula | C32H48N2O4 | Indicates a dimeric structure with an added carbon (methylene bridge). |
| Monoisotopic Mass | 524.3614 Da | Requires High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation. |
| Molecular Weight | 524.74 g/mol | High mass shifts retention time significantly later than the API in RP-HPLC. |
| H-Bond Donors / Acceptors | 3 / 6 | High polarity potential; dictates the use of buffered mobile phases to prevent peak tailing. |
Mechanistic Causality of N-Dimer Formation
In process chemistry, impurities do not spontaneously generate; they follow predictable thermodynamic and kinetic pathways. The formation of the O-Desmethyl Venlafaxine N-Dimer is a classic Mannich-type condensation .
The Causality: During the synthesis or oxidative stress of desvenlafaxine, trace amounts of the N-methyl group can undergo oxidative cleavage, yielding two critical byproducts: N-desmethylvenlafaxine (a secondary amine) and formaldehyde (an electrophilic methylene donor). The secondary amine attacks the formaldehyde to form a highly reactive iminium ion intermediate. Concurrently, the intact desvenlafaxine molecule features a phenol ring. The hydroxyl group of the phenol is strongly electron-donating, activating the ortho-position for Electrophilic Aromatic Substitution (EAS). The iminium ion attacks this ortho-position, irreversibly forging the methylene bridge and yielding the N-Dimer.
Mechanistic pathway of N-Dimer formation via Mannich condensation.
Self-Validating Analytical Protocol
A robust analytical method must be a self-validating system. We cannot rely on a single detector to confirm a complex dimeric structure. The following step-by-step methodology utilizes orthogonal techniques to ensure absolute structural certainty.
Step-by-Step Methodology for Impurity Characterization
-
Step 1: Orthogonal Chromatographic Separation (RP-UHPLC)
-
Action: Inject the stressed API sample onto a Fluorophenyl (F5) UHPLC column using a gradient of 0.1% Formic Acid in Water and Acetonitrile.
-
Causality: Why an F5 phase instead of a standard C18? The N-Dimer contains dual aromatic systems. The F5 stationary phase leverages
interactions, providing superior selectivity and baseline resolution between the monomeric API and the bulky dimeric impurity.
-
-
Step 2: High-Resolution Mass Spectrometry (ESI-HRMS/MS)
-
Action: Subject the isolated peak to positive-ion Electrospray Ionization (ESI+). Isolate the precursor ion at m/z 525.36 (M+H)+ and apply collision-induced dissociation (CID).
-
Causality: HRMS establishes the exact elemental composition (
). The MS/MS fragmentation is self-validating: cleavage of the methylene bridge will yield characteristic product ions at m/z 264 (intact desvenlafaxine monomer), proving the dimeric nature of the parent mass.
-
-
Step 3: Regiochemical Mapping via 2D-NMR (HMBC/HSQC)
-
Action: Collect preparative fractions of the impurity, exchange into
, and acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra. -
Causality: Mass spectrometry cannot definitively prove where the two molecules are linked. HMBC provides the ultimate proof by showing a
cross-peak between the protons of the bridging methylene group and the ortho-aromatic carbon of the phenol ring. This eliminates any isobaric false positives.
-
Self-validating analytical workflow for N-Dimer characterization.
Regulatory Qualification & Control Strategy
Identifying the O-Desmethyl Venlafaxine N-Dimer is only the first half of the mandate; controlling it is the second. Under the[3], any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be structurally characterized and toxicologically qualified.
Because the N-Dimer is a product of oxidative degradation and formaldehyde condensation, the manufacturing control strategy must focus on upstream prevention:
-
Purging of Intermediates: Strict limits must be placed on the N-desmethylvenlafaxine intermediate during API synthesis.
-
Antioxidant Controls: Manufacturing environments must minimize oxidative stress that leads to N-demethylation and subsequent formaldehyde generation.
-
Specification Limits: Routine batch release testing must incorporate the validated UHPLC method to ensure the N-Dimer remains below the ICH Q3A reporting threshold.
By understanding the chemical causality of CAS 1187545-61-4, we transition from reactive troubleshooting to proactive pharmaceutical quality by design (QbD).
References
-
PubChem - O-Desmethyl Venlafaxine N-Dimer | C32H48N2O4 | CID 44229988 [Link]
-
European Medicines Agency (EMA) - ICH Q3A (R2) Impurities in new drug substances - Scientific guideline[Link]
Sources
Desvenlafaxine N-Dimer impurity profile and characterization
An In-Depth Technical Guide to the Profile and Characterization of the Desvenlafaxine N-Dimer Impurity
Introduction: The Imperative of Purity in Desvenlafaxine
Desvenlafaxine, chemically known as O-desmethylvenlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder (MDD).[1][2] As the major active metabolite of venlafaxine, its efficacy is well-established.[1][2] However, in the landscape of pharmaceutical manufacturing, the therapeutic agent is only one part of the story. The safety and quality of the final drug product are critically dependent on the control of impurities that may arise during synthesis, purification, or storage.
This guide provides a comprehensive technical overview of a specific process-related impurity: the Desvenlafaxine N-Dimer. The presence of such impurities, even at trace levels, can have significant implications for drug safety and regulatory approval. We will delve into the structural characterization, analytical methodologies for detection and quantification, and the regulatory framework that governs impurity control, offering field-proven insights for researchers and drug development professionals.
The control of pharmaceutical impurities is not merely a quality control checkpoint; it is a foundational aspect of drug development mandated by global regulatory bodies. The International Council for Harmonisation (ICH) provides a clear framework through its Q3 series of guidelines (Q3A, Q3B, Q3C, Q3D), which standardize the control of impurities in new drug substances and products.[3][4]
Regulatory Framework: Understanding the Thresholds
According to ICH guidelines, impurities must be reported, identified, and qualified based on specific thresholds, which are determined by the maximum daily dose of the drug.[3][5] These thresholds dictate the level of analytical scrutiny and toxicological assessment required.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale & Required Action |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | ≥ 0.10% | The level above which the structure of an impurity must be confirmed. |
| Qualification Threshold | ≥ 0.15% | The level above which an impurity's biological safety must be established through toxicological data.[5][6] |
Understanding these thresholds is paramount, as exceeding the qualification threshold for an impurity like the N-Dimer without adequate safety data can lead to significant delays and costs in the drug development pipeline.
The Desvenlafaxine N-Dimer: Structure and Formation
The Desvenlafaxine N-Dimer, referred to in patent literature as "ODV-N-Dimer," is a complex molecule formed during the synthesis of the active pharmaceutical ingredient (API).[7][8] Its chemical name is 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({amino}methyl)phenol.[7]
This impurity is essentially formed by the covalent linking of two Desvenlafaxine-related molecules. The likely formation pathway involves a reaction between Desvenlafaxine or a precursor and a source of formaldehyde, leading to a methylene bridge that connects the aromatic ring of one molecule to the nitrogen atom of the second molecule's side chain.
Caption: Proposed formation of N-Dimer from Desvenlafaxine.
Analytical Characterization Workflow
A robust, multi-faceted analytical strategy is essential for the reliable detection, identification, and quantification of the N-Dimer impurity. The workflow integrates chromatographic separation with spectroscopic elucidation.
Caption: General workflow for impurity identification and control.
Part 1: Chromatographic Profiling with RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities in pharmaceutical samples.[9] A stability-indicating reverse-phase (RP-HPLC) method ensures that the N-Dimer can be resolved from the main API peak and other potential degradants or impurities.
Causality Behind Method Choices:
-
Stationary Phase: A C8 or C18 column is typically effective. However, some methods have found that a Cyano (CN) or Phenyl-Hexyl phase can offer alternative selectivity, which is particularly useful for resolving structurally similar impurities. The choice depends on achieving optimal resolution between Desvenlafaxine and all known impurities.
-
Mobile Phase pH: The pH of the mobile phase is critical. Desvenlafaxine contains a phenolic hydroxyl group and a tertiary amine, making its retention sensitive to pH. A slightly acidic to neutral pH (e.g., pH 3.0 to 6.5) is often employed to ensure consistent ionization and good peak shape.[10][11]
-
Detector: A UV detector set at a wavelength where both the API and the impurity have significant absorbance (e.g., 225 nm) is standard.[12] A Photo Diode Array (PDA) detector is superior as it provides spectral data, which can be used to assess peak purity.
Protocol: Stability-Indicating RP-HPLC Method
This protocol represents a validated approach for the determination of Desvenlafaxine and its related substances, including the N-Dimer.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Chromatographic System:
-
Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | Zorbax SB CN (250 x 4.6 mm, 5µm) | Provides unique selectivity for polar compounds and aromatic rings. |
| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and run time. |
| Column Temperature | 35°C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 225 nm | A common wavelength for sensitive detection of Desvenlafaxine and related impurities.[12] |
| Injection Volume | 20 µL | Standard volume for analytical HPLC. |
| Gradient Program | Time (min): 0, 20, 30, 40, 45, 55%B: 5, 20, 40, 60, 5, 5 | A gradient is necessary to elute both the polar API and the more retained, larger N-Dimer impurity within a reasonable time while maintaining good resolution. |
-
Sample Preparation:
-
Accurately weigh and dissolve the Desvenlafaxine API sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
System Suitability (Self-Validation):
-
Before sample analysis, inject a system suitability solution containing Desvenlafaxine and known impurities (including a reference standard for the N-Dimer if available).
-
Acceptance Criteria: The resolution between Desvenlafaxine and the N-Dimer must be > 2.0. The tailing factor for the Desvenlafaxine peak should be < 1.5. The %RSD for replicate injections should be < 2.0%.[13] These checks confirm the method is performing correctly for each analytical run.
-
Part 2: Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of method development and validation.[14][15] It serves two primary purposes:
-
Demonstrates Specificity: It proves that the analytical method can accurately measure the API in the presence of its degradation products.
-
Identifies Degradation Pathways: It provides insight into the chemical stability of the drug substance and can help identify potential impurities that may form under storage or stress conditions.
Protocol: Forced Degradation of Desvenlafaxine
This protocol is based on ICH guideline Q1A(R2).[4]
Caption: Workflow for forced degradation studies.
-
Stock Solution: Prepare a 1 mg/mL stock solution of Desvenlafaxine.[10]
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and reflux at 80°C for 8 hours.[10]
-
Base Hydrolysis: Mix the stock solution with 5 M NaOH and reflux at 80°C for 8 hours.[10] Studies have shown Desvenlafaxine to be susceptible to base hydrolysis.[16]
-
Oxidative Degradation: Treat the stock solution with 10% hydrogen peroxide at 80°C for 3 hours.[12] Significant degradation is often observed under oxidative stress, potentially forming the N-oxide impurity.[12]
-
Thermal Degradation: Expose the solid API to dry heat at 105°C for 24 hours.[12]
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
Analysis: After exposure, neutralize the acid/base samples, dilute all samples to a suitable concentration (e.g., 0.1 mg/mL), and analyze using the validated HPLC method described above.
Part 3: Spectroscopic Structural Elucidation
While HPLC can separate and quantify the N-Dimer, spectroscopic techniques are required for unambiguous structural confirmation, a key requirement for impurities found above the identification threshold.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. By coupling the HPLC system to a mass spectrometer, the molecular weight of the impurity can be determined as it elutes from the column. The N-Dimer would be expected to have a protonated molecule [M+H]⁺ corresponding to its molecular formula. Tandem MS (MS/MS) can provide fragmentation data, offering clues to the molecule's structure. For example, a degradation product of Desvenlafaxine was identified with an m/z of 246.5 under acidic stress, corresponding to a loss of water.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structure elucidation. After isolating a sufficient quantity of the impurity (often through preparative HPLC), ¹H and ¹³C NMR spectra can be acquired. These spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete and unambiguous assignment of the N-Dimer's complex structure. Patent filings for Desvenlafaxine have included NMR data to characterize the N-Dimer impurity, confirming its structure.[7]
Summary of Characterization Data
| Technique | Parameter | Expected Result for N-Dimer |
| RP-HPLC | Relative Retention Time (RRT) | > 1.0 (Typically more retained than the API due to larger size) |
| LC-MS | [M+H]⁺ | Corresponds to the molecular weight of C₃₃H₅₀N₂O₄ + 1 |
| ¹H NMR | Key Signals | Aromatic protons, aliphatic protons of two cyclohexyl rings, N-methyl and N-methylene bridge protons.[7] |
| ¹³C NMR | Key Signals | A full set of carbon signals confirming the presence of all functional groups and two distinct Desvenlafaxine-like moieties. |
Conclusion and Outlook
The rigorous profiling and characterization of impurities like the Desvenlafaxine N-Dimer are non-negotiable aspects of modern pharmaceutical development. A systematic approach, grounded in the principles of analytical chemistry and guided by regulatory standards like the ICH guidelines, is essential. By integrating advanced separation techniques like HPLC with powerful spectroscopic tools such as MS and NMR, drug developers can confidently identify, quantify, and control such impurities. This ensures the development of a robust manufacturing process and, ultimately, guarantees the safety and quality of the Desvenlafaxine drug product delivered to patients. The use of well-characterized reference standards for impurities like the N-Dimer is a critical component of this quality control strategy.[7]
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
- Desvenlafaxine USP Monograph Separation. (2025, February 26). Phenomenex.
- Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph. Phenomenex.
- Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
- Sonawane, S. M., et al. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(4), 293-300.
- Reddy, B. P., et al. (2012). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. International Journal of Research in Pharmacy and Chemistry, 2(3), 674-682.
- Kadela, S. H. R., et al. (2018). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-10.
- ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline.
- LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine. (2012, August 15). PubMed.
- ICH Q3B(R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
- Forced degradation study of DVX for the proposed LC method. ResearchGate.
- Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research.
- Patel, J. R., et al. (2012). Development and Validation of RP-HPLC method for the determination of impurity profile of Desvenlafaxine Extended Release Tablet. Parul University Digital Repository.
- A Technical Guide to the Enantioselective Synthesis and Chiral Separation of Desvenlafaxine Isomers. Benchchem.
- Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities. (2009). Google Patents.
- Desvenlafaxine. PubChem.
- Desvenlafaxine - Pristiq® SR 50 mg Extended-Release Tablets. Pfizer.
- Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities. Google Patents.
Sources
- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 5. tasianinch.com [tasianinch.com]
- 6. database.ich.org [database.ich.org]
- 7. US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 8. CA2717580A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. ijrpc.com [ijrpc.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. banglajol.info [banglajol.info]
- 15. LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Whitepaper: Structural Characterization and Analytical Profiling of O-Desmethyl Venlafaxine N-Dimer
Executive Summary
In the landscape of modern neuropharmacology, the purity of active pharmaceutical ingredients (APIs) is paramount to ensuring patient safety and drug efficacy. Desvenlafaxine (O-desmethylvenlafaxine), a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is synthesized through complex chemical pathways that inherently generate trace byproducts. As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox for ICH Q3A/B compliance, but as a fundamental chemical puzzle.
One of the most structurally complex and chromatographically challenging process impurities encountered in this workflow is the O-Desmethyl Venlafaxine N-Dimer . This whitepaper provides an in-depth technical analysis of its molecular properties, the chemical causality behind its formation, and a field-proven, self-validating analytical methodology for its quantification.
Physicochemical Properties & Quantitative Data
To develop an effective extraction and separation protocol, we must first understand the quantitative physicochemical parameters of the target analyte. The N-Dimer is a massive, highly lipophilic molecule compared to its monomeric API counterpart.
Table 1 summarizes the core quantitative data for this impurity:
| Property | Value |
| Chemical Name | 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol[1] |
| Common Nomenclature | O-Desmethyl Venlafaxine N-Dimer / Desvenlafaxine N-Dimer[2] |
| CAS Registry Number | 1187545-61-4[1] |
| Molecular Formula | C32H48N2O4[1] |
| Molecular Weight | 524.73 g/mol [2] |
| Monoisotopic Mass | 524.361 Da |
| PubChem CID | 44229988[1] |
Data aggregated from and verified commercial reference standards[3].
The Causality of Dimerization
In analytical chemistry, understanding why an impurity forms dictates how we detect it. Desvenlafaxine is typically synthesized via the O-demethylation of venlafaxine. This process requires aggressive reagents (e.g., boron tribromide, sodium thiolate, or L-selectride) and high thermal energy.
Under these harsh conditions, or during long-term API storage under oxidative stress, the benzylic position or the phenolic ring of the desvenlafaxine monomer becomes susceptible to radical formation. This triggers a dehydrogenative cross-coupling reaction between two monomeric units (C16H25NO2). The result is a covalent linkage that forms the N-Dimer (C32H48N2O4)[1].
The Analytical Consequence: By doubling the molecular framework, the N-Dimer possesses twice the lipophilic bulk of the API while retaining polar hydroxyl and tertiary amine groups. This creates a surfactant-like behavior. If standard isocratic chromatography is used, the N-Dimer will exhibit severe peak tailing and irreversible binding to free silanols on silica-based stationary phases, leading to carryover and false-positive contamination in subsequent runs.
Self-Validating Analytical Methodology (UHPLC-MS/MS)
A protocol is only as reliable as its internal controls. To prevent false negatives caused by matrix-induced ion suppression—a common failure point in API impurity analysis—I mandate the use of a self-validating workflow . This system automatically flags extraction failures or ionization suppression by utilizing a stable isotope-labeled internal standard (SIL-IS).
Step-by-Step Execution Protocol
Step 1: Matrix Solvation and IS Spiking
-
Action: Dissolve 10.0 mg of the Desvenlafaxine API batch in 10 mL of a Methanol:Water (50:50, v/v) diluent. Immediately spike the sample with 10 ng/mL of Venlafaxine-D6 (SIL-IS).
-
Causality: The 50% organic matrix ensures complete solvation of the highly lipophilic N-Dimer, preventing it from crashing out of solution. Spiking the SIL-IS before any filtration ensures that any subsequent analyte loss is mathematically corrected.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute washout at 95% B.
-
-
Causality: The steep gradient forces the hydrophobic N-Dimer to elute sharply, overcoming its tendency to tail. The 0.1% formic acid acts as a proton donor, keeping the tertiary amines fully ionized (preventing secondary silanol interactions) and priming the molecules for positive electrospray ionization.
Step 3: High-Resolution Mass Spectrometry (ESI-Q-TOF)
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the exact protonated mass
at m/z 525.37. -
Causality: High-resolution MS is non-negotiable here. At m/z 525, complex pharmaceutical matrices often present isobaric interferences. Q-TOF resolution ensures absolute specificity for the C32H48N2O4 elemental composition[2].
Step 4: Automated System Suitability Loop (The Self-Validation)
-
Action: The chromatography data system (CDS) is programmed to evaluate the absolute peak area of the SIL-IS.
-
Causality: If the IS recovery drops below 85% compared to a solvent blank, the system automatically halts the sequence. This proves that the absence of an N-Dimer peak is a true negative (high purity API) rather than a false negative (suppressed ionization).
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating protocol, highlighting the critical feedback loop that ensures data integrity.
Analytical workflow for O-Desmethyl Venlafaxine N-Dimer featuring a self-validating IS loop.
Conclusion
The identification and control of the O-Desmethyl Venlafaxine N-Dimer is a critical parameter in the lifecycle management of desvenlafaxine APIs. By understanding the chemical causality of its C32H48N2O4 structure—a byproduct of oxidative dehydrogenative coupling—laboratories can implement targeted, gradient-based UHPLC-MS/MS methods. Employing a self-validating system guarantees that analytical results are robust, reproducible, and fully compliant with stringent global regulatory standards.
References
-
Title: O-Desmethyl Venlafaxine N-Dimer | C32H48N2O4 | CID 44229988 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Desvenlafaxine N-Dimer | 1187545-61-4 Source: Hemarsh Technologies URL: [Link]
Sources
Structural and Mechanistic Differentiation of Venlafaxine Dimer and O-Desmethyl Venlafaxine N-Dimer: A Technical Whitepaper
Executive Summary
In the pharmaceutical development and quality control of Venlafaxine and its major active metabolite, Desvenlafaxine (O-desmethylvenlafaxine), impurity profiling is a critical regulatory requirement. Under oxidative stress or during synthesis, complex dimeric impurities can form. The two most critical and structurally distinct high-molecular-weight impurities are the O-Desmethyl Venlafaxine Dimer (ODV-Dimer) —often colloquially referred to in industry as the Venlafaxine Dimer—and the O-Desmethyl Venlafaxine N-Dimer (ODV-N-Dimer) .
This whitepaper provides an in-depth mechanistic analysis of their formation, structural differences, and a self-validating analytical protocol for their chromatographic separation and quantification, ensuring compliance with.
Structural Chemistry and Linkage Topologies
While both impurities are dimers of the active pharmaceutical ingredient (API), their linkage topologies dictate entirely different physicochemical behaviors.
-
ODV-Dimer (C-C Linkage): Registered under , this impurity consists of two O-desmethylvenlafaxine molecules joined by a methylene (
) bridge. The linkage occurs via a carbon-carbon bond at the ortho positions of the two phenol rings. Because both dimethylamino groups remain intact, the molecule retains a high degree of symmetry and lipophilicity. -
ODV-N-Dimer (C-N Linkage): This impurity features an asymmetric carbon-nitrogen linkage. It is formed when one molecule of N-desmethyl-O-desmethylvenlafaxine (a secondary amine) is linked via a methylene bridge to the ortho position of the phenol ring of a second O-desmethylvenlafaxine molecule. The loss of a methyl group and the introduction of a polar amine-to-aryl linkage slightly increases its polarity compared to the ODV-Dimer.
Quantitative Data Summary
| Property | O-Desmethyl Venlafaxine Dimer (ODV-Dimer) | O-Desmethyl Venlafaxine N-Dimer (ODV-N-Dimer) |
| CAS Registry Number | 1187545-62-5 | 1187545-61-4 |
| Molecular Formula | ||
| Molecular Weight | 538.8 g/mol | 524.75 g/mol |
| Linkage Topology | C-C Methylene Bridge (Aryl- | C-N Methylene Bridge (Aryl- |
| Precursor Moieties | 2x ODV + Formaldehyde | 1x ODV + 1x N-Desmethyl-ODV + Formaldehyde |
| Mass Spec [M+H]+ | m/z 539 | m/z 525 |
Causality of Formation: The Mechanistic Pathway
As a Senior Application Scientist, it is crucial to understand why these impurities form rather than just identifying them. The root cause of both dimers is the generation of formaldehyde (HCHO) in the API matrix, which acts as an electrophilic bridging agent. Formaldehyde is typically generated via the oxidative degradation of the dimethylamino group or remains as a residual reagent from earlier synthetic steps.
-
Electrophilic Aromatic Substitution (ODV-Dimer): The phenol ring of desvenlafaxine is highly activated. Formaldehyde undergoes an ortho-directed electrophilic aromatic substitution, forming a reactive hydroxymethyl intermediate. This intermediate subsequently attacks a second activated phenol ring, dehydrating to form the stable diphenylmethane-like C-C bridge.
-
Mannich-Type Condensation (ODV-N-Dimer): The formation of the N-Dimer is a two-step cascade. First, the API undergoes oxidative N-demethylation to yield a secondary amine. This amine reacts with formaldehyde to form a highly reactive iminium ion. The iminium ion then undergoes a Mannich reaction with the ortho position of another desvenlafaxine's phenol ring, creating the C-N linkage. This specific pathway is heavily documented in purification patents such as.
Mechanistic pathways for the formation of ODV-Dimer and ODV-N-Dimer via formaldehyde condensation.
Self-Validating Analytical Protocol (LC-ESI-MS/MS)
To ensure scientific integrity and trustworthiness, the analytical method used to differentiate these dimers must be a self-validating system. This means the protocol must inherently prove its resolving power and recovery efficiency during every run.
Step-by-Step Methodology
Step 1: Preparation of Spiked Controls (System Suitability)
-
Prepare a diluent of 50:50 Water:Acetonitrile.
-
Dissolve the API sample to a working concentration of 1.0 mg/mL.
-
Self-Validation Check: Prepare a System Suitability Test (SST) solution by spiking the API matrix with 0.1% (w/w) of verified reference standards for both ODV-Dimer and ODV-N-Dimer.
Step 2: Chromatographic Separation (RP-HPLC)
-
Column: Use a high-efficiency C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) to exploit the subtle lipophilicity differences.
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (provides ion-pairing to sharpen the amine peaks).
-
Phase B: 100% Acetonitrile.
-
-
Gradient: Run a linear gradient from 10% B to 80% B over 20 minutes.
-
Causality of Elution: The ODV-N-Dimer will elute before the ODV-Dimer. The loss of the hydrophobic methyl group and the introduction of the polar secondary amine linkage reduces its retention factor on the hydrophobic C18 stationary phase.
Step 3: System Suitability Validation
-
Before analyzing the unknown samples, inject the SST solution.
-
Acceptance Criterion: The chromatographic resolution (
) between the ODV-N-Dimer and ODV-Dimer peaks must be . If baseline resolution is not achieved, the system fails validation and the mobile phase pH must be adjusted.
Step 4: High-Resolution Mass Spectrometry (ESI-TOF)
-
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
Extract the ion chromatograms (EIC) for m/z 539.3 (ODV-Dimer) and m/z 525.3 (ODV-N-Dimer).
-
Apply collision-induced dissociation (CID). The ODV-N-Dimer will show a characteristic neutral loss of a desmethylvenlafaxine moiety due to the weaker C-N bond, whereas the ODV-Dimer's C-C bridge requires higher collision energy to fragment.
Step 5: Quantification and Reporting
-
Calculate the relative peak areas. Ensure the Signal-to-Noise (S/N) ratio is
for the Limit of Quantitation (LOQ). Report impurities as a percentage of the total API area.
Step-by-step analytical workflow for chromatographic separation and mass spectrometric detection.
Conclusion
The differentiation between the Venlafaxine Dimer (ODV-Dimer) and the O-Desmethyl Venlafaxine N-Dimer (ODV-N-Dimer) is fundamentally a question of linkage chemistry driven by distinct degradation pathways. While the ODV-Dimer relies purely on electrophilic aromatic substitution, the ODV-N-Dimer requires a preliminary N-demethylation followed by a Mannich reaction. By implementing the self-validating LC-MS/MS protocol outlined above, analytical scientists can confidently resolve, identify, and quantify these critical impurities, ensuring the safety and efficacy of the final drug product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3A(R2) Impurities in New Drug Substances. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44229989, O-Desmethyl Venlafaxine Dimer. Available at:[Link]
- United States Patent and Trademark Office.Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities (US20090234020A1).
Executive Summary
Desvenlafaxine (O-desmethylvenlafaxine) represents a unique challenge in impurity profiling. As the major active metabolite of Venlafaxine, its "impurities" often overlap with the metabolic pathways of its parent drug. Unlike standard synthetic entities where any non-target molecule is a simple byproduct, Desvenlafaxine's impurity profile is inextricably linked to the selectivity of the O-demethylation process (if synthesized from Venlafaxine) or the specificity of the Grignard/condensation steps (if synthesized de novo).
This guide provides a rigorous technical framework for identifying, isolating, and controlling these impurities. We move beyond basic pharmacopeial lists to explore the mechanistic origins of these species and the analytical causality required to prove their structures.
The Synthetic Landscape & Impurity Origins
To identify an impurity, one must first understand its genesis. Desvenlafaxine is manufactured primarily via two routes, each generating a distinct impurity fingerprint.
Route A: O-Demethylation of Venlafaxine
This is the most common industrial route. It involves stripping the methyl group from the phenolic oxygen of Venlafaxine.[1]
-
Critical Impurity: Venlafaxine (Starting Material) . If the reaction stops early, the parent drug remains.
-
Critical Impurity: N,O-didesmethylvenlafaxine . If the reaction is too aggressive, the amine is also demethylated.
Route B: De Novo Synthesis (Cyclohexanone Route)
This route builds the molecule from p-hydroxybenzyl cyanide and cyclohexanone.
-
Critical Impurity: Cyclohexenyl Analog . Formed via acid-catalyzed dehydration of the tertiary alcohol during workup.
-
Critical Impurity: Benzyl-protected intermediates . If the protecting group removal is incomplete.
Pathway Visualization
The following diagram illustrates the genesis of key impurities based on the synthetic stress applied.
Caption: Genesis of Desvenlafaxine impurities. Route A (Demethylation) risks Impurities A & B. Harsh workup risks Dehydro and N-Oxide variants.
Structural Characterization of Key Impurities[2]
The following table synthesizes data from USP, EP, and literature sources to provide a definitive identification matrix.
| Impurity Name | Common Code | Origin | Chemical Structure Feature | Key Identification Marker (MS/NMR) |
| Venlafaxine | Impurity A (USP) | Starting Material | Contains O-Methyl group | H-NMR: Singlet ~3.8 ppm (OCH3). MS: +14 Da vs API. |
| N-Desmethylvenlafaxine | Impurity B (USP) | Side Reaction / Metabolite | Loss of N-Methyl group | MS: -14 Da vs API. H-NMR: Loss of one N-CH3 singlet. |
| Desvenlafaxine N-Oxide | Impurity C (Var.)[2] | Oxidative Degradation | Oxygen on Amine | MS: +16 Da vs API. HPLC: Elutes earlier (more polar). |
| Dehydro-Desvenlafaxine | "Cyclohexenyl" | Acidic Degradation | Double bond in cyclohexane ring | H-NMR: Olefinic proton ~5.5 ppm.[3] MS: -18 Da (Loss of H2O). |
Technical Insight: The separation of Impurity B (N-desmethyl) from Desvenlafaxine is the critical chromatographic challenge. Both are polar amines with similar pKa values. A standard C18 column often fails to resolve them without specific pH control (pH 3.0–4.0) to suppress silanol activity while maintaining amine ionization.
Analytical Strategy: The Self-Validating Protocol
To ensure scientific integrity, the analytical method must be "stability-indicating"—capable of resolving the drug from its degradation products.
High-Resolution HPLC Protocol
This protocol is designed to resolve the "Critical Pair" (Desvenlafaxine and Impurity B) with a resolution > 1.5.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Symmetry C18).
-
Mobile Phase A: Buffer (0.05 M KH₂PO₄, adjusted to pH 3.8 with H₃PO₄).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (Isosbestic point region for optimal sensitivity of aromatic ring).
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
|---|---|---|---|
| 0.0 | 85 | 15 | Initial Equilibration |
| 15.0 | 70 | 30 | Elution of Desvenlafaxine & Polar Impurities |
| 25.0 | 30 | 70 | Elution of Non-polar (Venlafaxine) |
| 30.0 | 30 | 70 | Wash |
| 35.0 | 85 | 15 | Re-equilibration |
Identification Workflow (Decision Tree)
When an unknown peak appears, follow this logic to characterize it without unnecessary isolation steps.
Caption: Analytical decision tree for identifying unknown Desvenlafaxine impurities. Prioritizes RRT matching before escalating to MS and NMR.
Isolation & Structural Elucidation Protocols
For "Unknown" impurities exceeding the ICH Q3A identification threshold (usually 0.10%), isolation is required.
Step-by-Step Isolation Protocol (Prep-LC)
-
Enrichment: Subject the API to the stress condition that generated the impurity (e.g., if acid degradant, reflux in 0.1N HCl for 4 hours) to maximize impurity concentration.
-
Loading: Dissolve 100 mg of enriched sample in 2 mL of Mobile Phase A.
-
Separation: Use a semi-preparative C18 column (10 mm I.D.). Scale the flow rate to 5.0 mL/min.
-
Fraction Collection: Collect fractions based on UV threshold.
-
Lyophilization: Freeze-dry the aqueous fractions. Do not use rotary evaporation at high heat , as this may induce further degradation (especially for the N-oxide).
NMR Confirmation (The "Dehydro" Case)
To confirm the Dehydro Impurity (4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol), look for the following in the 1H-NMR (DMSO-d6):
-
Disappearance: The broad singlet of the tertiary -OH (usually ~4-5 ppm) will be missing.
-
Appearance: A new olefinic proton signal (triplet or broad singlet) at ~5.50 ppm .[3]
-
Shift: The cyclohexyl ring protons will shift due to the new double bond anisotropy.
References
-
International Council for Harmonisation (ICH). (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[6][4][5][7][8] Retrieved from [Link]
-
Moussa, B. A., et al. (2011). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product. Journal of Chemical and Pharmaceutical Research, 3(5), 425-437.[3] Retrieved from [Link]
-
United States Pharmacopeia (USP). Desvenlafaxine Succinate Monograph: Organic Impurities.[9][10] USP-NF Online. (Requires Subscription).
-
Chakravarthy, V. A., et al. (2012). Quantification of potential impurities by a stability indicating HPLC method in Desvenlafaxine succinate monohydrate.[2][11][12] International Journal of Research in Pharmacy and Chemistry, 2(4), 947-956.[2] Retrieved from [Link]
-
Phenomenex Application Note. (2025). Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph.[9][10] Retrieved from [Link][9]
Sources
- 1. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. jocpr.com [jocpr.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. lejan-team.com [lejan-team.com]
- 7. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 8. premier-research.com [premier-research.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Desvenlafaxine USP Monograph Separation | Phenomenex [phenomenex.com]
- 11. banglajol.info [banglajol.info]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the N-Dimer Impurity in Desvenlafaxine Succinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the N-Dimer impurity associated with Desvenlafaxine succinate, a critical aspect for consideration in the development, manufacturing, and regulatory submission of this active pharmaceutical ingredient (API). By delving into the formation, identification, and control of this specific impurity, this document aims to equip researchers and drug development professionals with the necessary knowledge to ensure the quality, safety, and efficacy of Desvenlafaxine succinate.
Introduction to Desvenlafaxine and the Imperative of Impurity Profiling
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder.[1] Its therapeutic efficacy is intrinsically linked to its purity. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the stringent control of impurities.[2] These impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[1][3] Understanding and controlling these impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[4]
The N-Dimer Impurity: Structure and Formation Pathway
The N-Dimer of O-Desmethylvenlafaxine (ODV), hereafter referred to as the N-Dimer, is a process-related impurity that can be formed during the synthesis of Desvenlafaxine.[5]
Chemical Structure:
The N-Dimer is chemically identified as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-methylamino]methyl]phenol.[2] Its molecular formula is C32H48N2O4 with a molecular weight of 524.7 g/mol .[2]
Postulated Formation Mechanism:
The formation of the N-Dimer is believed to occur during the reductive amination step in the synthesis of Desvenlafaxine from tridesmethylvenlafaxine (TDMV).[5][6] The presence of formaldehyde, a reagent in this step, is a key factor.[5]
Caption: Postulated formation pathway of the N-Dimer impurity during Desvenlafaxine synthesis.
The likely mechanism involves the reaction of Desvenlafaxine with an intermediate of the primary synthesis reaction, or self-condensation under specific process conditions. The presence of unreacted starting materials or intermediates can drive the formation of this dimeric species.[5]
Analytical Methodologies for Detection and Quantification
A robust, validated analytical method is paramount for the accurate detection and quantification of the N-Dimer impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
Recommended HPLC-UV Method:
This protocol is a synthesized, robust method based on established practices for Desvenlafaxine and its impurities.[7][8][9][10]
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10mM Potassium Dihydrogen Phosphate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 30 | |
| 40 | |
| 45 | |
| 55 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 1 mg/mL Desvenlafaxine Succinate in Diluent |
| Diluent | Mobile Phase A:Acetonitrile (80:20 v/v) |
Method Validation:
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[7]
-
Specificity: Forced degradation studies should be conducted to ensure that the N-Dimer peak is well-resolved from Desvenlafaxine and other potential degradation products.[7]
-
Linearity: A linear relationship between the peak area and concentration of the N-Dimer should be established.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method should be determined, with typical LOQs for impurities in the range of 0.002% to 0.05%.[7]
-
Accuracy and Precision: Recovery studies and replicate injections should demonstrate the accuracy and precision of the method.[7]
For structural confirmation and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool.[11][12]
Caption: Analytical workflow for the detection, quantification, and confirmation of the N-Dimer impurity.
Regulatory Control and Acceptance Criteria
The N-Dimer is a non-compendial impurity, meaning it is not specifically listed in the United States Pharmacopeia (USP) monograph for Desvenlafaxine Succinate.[13] Therefore, its control falls under the ICH Q3A(R2) guidelines for new drug substances.
ICH Thresholds:
| Threshold | Limit (for max. daily dose > 2g) | Limit (for max. daily dose ≤ 2g) |
| Reporting | 0.03% | 0.05% |
| Identification | 0.05% | 0.10% |
| Qualification | 0.05% | 0.15% |
A patent for processes to prepare O-desmethylvenlafaxine free from dimer impurities suggests that the N-Dimer can be controlled to levels below 0.15%, and preferably below 0.1%.[5]
Toxicological Assessment and Safety Considerations
While specific toxicological data for the N-Dimer impurity is not publicly available, a risk assessment is crucial. The absence of data necessitates a conservative approach.
Qualification of Impurities:
An impurity is considered qualified if its safety has been established through clinical or non-clinical studies.[14] Since the N-Dimer is a process-related impurity, its levels in the batches of Desvenlafaxine succinate used in pivotal clinical and toxicology studies are critical. If the levels in commercial batches are at or below those in the qualified batches, further toxicological studies may not be necessary.
In Silico Assessment:
In the absence of empirical data, in silico (computational) toxicology tools can be employed to predict the potential for mutagenicity or other toxicities based on the chemical structure of the N-Dimer. This can help in classifying the impurity and determining the appropriate control strategy.
Desvenlafaxine itself has been shown to be non-mutagenic and non-carcinogenic in a battery of tests.[14] While this does not directly translate to the N-Dimer, it provides some context. However, any new, structurally distinct impurity must be considered for its own toxicological potential.
Control Strategies in Manufacturing
The most effective way to control the N-Dimer impurity is to optimize the manufacturing process to minimize its formation.
-
Stoichiometry and Reagent Control: Precise control of the molar ratios of reactants, particularly formaldehyde, during the reductive amination step is critical.[5]
-
Reaction Conditions: Optimization of reaction temperature, time, and pH can significantly impact the formation of by-products.
-
Purification: The patent literature describes purification steps, such as recrystallization from specific solvents, that can effectively reduce the levels of the N-Dimer in the final API.[5]
Conclusion
The N-Dimer impurity in Desvenlafaxine succinate is a critical quality attribute that must be carefully monitored and controlled. A thorough understanding of its formation, a validated analytical method for its quantification, and a comprehensive control strategy are essential for ensuring the safety and quality of the final drug product. This guide provides a framework for researchers and drug development professionals to address the challenges associated with this impurity, ultimately contributing to the delivery of safe and effective medicines to patients.
References
- Ananda, K., et al. (2012). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. International Journal of Research in Pharmacy and Chemistry, 2(4), 947-954.
- Desvenlafaxine Succinate USP 2025. (2025, February 14).
-
PubChem. (n.d.). O-Desmethyl Venlafaxine N-Dimer. National Center for Biotechnology Information. Retrieved from [Link]
-
DESVENLAFAXINE. (n.d.). precisionFDA. Retrieved from [Link]
- US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities. (2009). Google Patents.
-
PubChem. (n.d.). O-Desmethyl Venlafaxine Dimer. National Center for Biotechnology Information. Retrieved from [Link]
- CA2717580A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities. (2009). Google Patents.
- Sultana, N., Arayne, M. S., & Naveed, S. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(4), 264-271.
-
Hemarsh Technologies. (n.d.). Desvenlafaxine N-Dimer. Retrieved from [Link]
- WO2009151494A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities. (2009). Google Patents.
-
Phenomenex. (n.d.). Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph. Retrieved from [Link]
-
Pfizer. (n.d.). PRISTIQ® (desvenlafaxine succinate) Nonclinical Toxicology. Pfizer Medical - US. Retrieved from [Link]
-
Wikipedia. (n.d.). Desvenlafaxine. Retrieved from [Link]
- Systematic Reviews in Pharmacy. (2012).
- Clayton, A. H., et al. (2009). An integrated analysis of the safety and tolerability of desvenlafaxine compared with placebo in the treatment of major depressive disorder. CNS Spectrums, 14(4), 183-195.
- Zhang, W., et al. (2022).
- European Medicines Agency. (2009). Impurities in drug substances and medicinal products.
- Request PDF. (n.d.).
- Shashidhar Reddy, D., et al. (2011). A Highly Sensitive LC-Ms/Ms Method for Determination of Desvenlafaxine in Rabbit Plasma and its Application to Rabbit Pharmacokinetic Study. Journal of Bioanalysis & Biomedicine, 3(6), 125-130.
- PLOS. (2020). Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC.
- Shah, J., et al. (2014). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics.
- El-Kassem, M. A., et al. (2014). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research, 6(5), 1049-1057.
- Eureka. (2018).
- FDA. (2012). 204150Orig1s000.
- Apotex Inc. (n.d.). Desvenlafaxine - PRODUCT MONOGRAPH.
- SciSpace. (2011).
- Minnesota Department of Health. (2023). Venlafaxine Toxicological Summary.
- PubMed. (2016).
Sources
- 1. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 2. O-Desmethyl Venlafaxine N-Dimer | C32H48N2O4 | CID 44229988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Desvenlafaxine N-Dimer | 1187545-61-4 ; | Desvenlafaxine [hemarsh.com]
- 5. US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. banglajol.info [banglajol.info]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trungtamthuoc.com [trungtamthuoc.com]
- 14. pfizermedical.com [pfizermedical.com]
Structural Elucidation of Venlafaxine Metabolite Dimers: A Comprehensive Analytical Guide
Executive Summary
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary active metabolite, O-desmethylvenlafaxine (ODV), is not only a critical biomarker for therapeutic monitoring but also an active pharmaceutical ingredient (API) in its own right. During synthesis, formulation, or under specific environmental stress conditions (such as electrochemical degradation), ODV is susceptible to forming complex dimeric impurities[1].
The most prominent of these is the O-Desmethyl Venlafaxine Dimer (CAS: 1187545-62-5), a covalently linked molecule with the formula C33H50N2O4[2]. Regulatory guidelines mandate the rigorous control and structural verification of such dimer impurities to ensure drug safety and efficacy[3]. This whitepaper details the definitive analytical strategies—combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy—required to isolate, elucidate, and validate the structure of venlafaxine metabolite dimers.
Mechanistic Origins of ODV Dimers
Before deploying analytical instrumentation, it is critical to understand the chemical causality behind dimer formation. The ODV monomer (C16H25NO2) has a monoisotopic mass of 263.1885 Da. The primary ODV dimer possesses a molecular formula of C33H50N2O4 (Exact Mass: 538.377 Da)[4].
The addition of a single carbon atom (C33 vs. 2 × C16) strongly indicates a methylene (-CH2-) bridge connecting two ODV monomers. Mechanistically, this occurs via an electrophilic aromatic substitution. Formaldehyde—often present as a trace excipient impurity, a solvent degradant, or a byproduct of the oxidative N-demethylation of the dimethylamino group—acts as the electrophile. It condenses with the electron-rich phenol ring of ODV at the ortho position, forming 2,2'-methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol][4].
Fig 1. Proposed mechanistic pathway for the formation of the ODV methylene dimer via condensation.
Analytical Strategy and Workflow
To definitively prove the structure of the dimer, we must execute a multi-modal analytical workflow. HRMS provides the exact elemental composition and fragmentation mapping, while NMR establishes the exact regiochemistry of the methylene bridge.
Fig 2. Sequential analytical workflow for the isolation and structural elucidation of ODV dimers.
Self-Validating Experimental Protocols
Protocol 1: Isolation and Enrichment via Preparative HPLC
Causality & Logic: Dimer impurities typically exist at <0.5% relative to the API. To obtain the ~5 mg required for comprehensive 2D NMR, preparative HPLC is necessary. We utilize a basic mobile phase (10 mM Ammonium Bicarbonate, pH 9.5) because the phenolic hydroxyl of ODV (pKa ~9.8) remains partially unionized, maximizing retention and resolution on a C18 stationary phase.
-
Sample Preparation: Dissolve 1 g of degraded ODV API in 10 mL of Methanol/Water (50:50, v/v).
-
Chromatography: Inject 500 µL onto a Prep-C18 column (250 × 21.2 mm, 5 µm).
-
Gradient Elution: Run a linear gradient from 20% to 80% Acetonitrile over 30 minutes.
-
Fraction Collection: Monitor UV absorbance at 225 nm. Collect the peak eluting at a relative retention time (RRT) of ~1.8 compared to the ODV monomer[3].
-
Lyophilization: Freeze-dry the collected fractions to yield the purified dimer as a white powder.
Protocol 2: LC-HRMS/MS Structural Profiling and Artifact Control
Causality & Logic: Electrospray Ionization (ESI) can artificially generate non-covalent clusters, such as [2M+H]+, which mimic dimers. To build a self-validating system, we must differentiate a true covalent dimer from an ESI artifact. We achieve this by applying a high collision energy (CE) ramp. Non-covalent clusters dissociate at low CE (<15 eV), whereas the covalent methylene bridge requires high CE (>30 eV) to fragment.
-
System Suitability: Inject a pure ODV monomer standard at high concentration (1 mg/mL). Ensure the artifactual [2M+H]+ cluster (m/z 527.38) dissociates completely at CE 15 eV.
-
Sample Injection: Inject the purified dimer fraction (1 µg/mL) into a Q-TOF or Orbitrap HRMS system.
-
Ionization Parameters: Positive ESI mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
-
MS1 Acquisition: Acquire full scan data (m/z 100–1000) at 70,000 resolution to confirm the exact mass of the [M+H]+ ion.
-
MS/MS Acquisition: Isolate the precursor ion (m/z 539.38) and apply normalized collision energy (NCE) at 20, 35, and 50 eV. Record the fragmentation pattern.
Protocol 3: NMR Spectroscopy (1D and 2D Correlation)
Causality & Logic: While HRMS confirms the elemental composition, it cannot definitively locate where the methylene bridge attaches to the ODV rings. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe 2-bond and 3-bond couplings between the protons of the new CH2 bridge and the specific aromatic carbons of the phenol rings.
-
Sample Preparation: Dissolve 5 mg of the lyophilized dimer in 600 µL of deuterated methanol (CD3OD).
-
1H NMR (600 MHz): Acquire a standard proton spectrum. Look for the loss of one aromatic proton per ODV unit and the appearance of a new singlet integrating to 2H (the methylene bridge).
-
13C NMR (150 MHz): Acquire a carbon spectrum. Identify the new aliphatic carbon signal (~30 ppm) corresponding to the bridge.
-
HMBC Acquisition: Run a 2D HMBC experiment. Map the cross-peaks from the methylene protons to the C2 and C3 carbons of the aromatic rings, proving ortho-substitution.
Quantitative Data Presentation
The structural elucidation is confirmed by synthesizing the quantitative data from both HRMS and NMR analyses.
Table 1: LC-HRMS/MS Fragmentation Data for ODV Methylene Dimer The sub-2 ppm mass error validates the C33H50N2O4 elemental composition.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Formula Assignment | Diagnostic Significance | Mass Error (ppm) |
| 539.3843 [M+H]+ | 521.3738 | [M+H-H2O]+ | Loss of hydroxyl from cyclohexanol ring | < 1.5 |
| 277.1910 | [ODV+CH2]+ | Cleavage of the methylene bridge (monomer + bridge) | < 2.0 | |
| 264.1958 | [ODV+H]+ | Intact ODV monomer fragment | < 1.2 | |
| 58.0651 | [C3H8N]+ | Dimethylamino cleavage (characteristic of venlafaxine) | < 1.0 |
Table 2: Key NMR Chemical Shifts and 2D Correlations (CD3OD) HMBC correlations definitively lock the regiochemistry of the linkage to the ortho position of the phenol.
| Structural Position | 1H Shift (ppm, mult, int) | 13C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Methylene Bridge (-CH2-) | 3.85 (s, 2H) | 29.5 | C2 (Ar), C3 (Ar), C1' (Ar) |
| Aromatic C6 (ortho to alkyl) | 6.95 (d, 2H) | 128.4 | C4 (Ar), C2 (Ar) |
| Dimethylamino -N(CH3)2 | 2.30 (s, 12H) | 45.2 | Aliphatic chain carbons |
| Cyclohexanol C1 | - | 74.1 | Aliphatic chain protons |
Conclusion
The structural elucidation of venlafaxine metabolite dimers requires a rigorous, multi-faceted analytical approach. By understanding the chemical causality—specifically the formaldehyde-mediated electrophilic aromatic substitution—analysts can tailor their preparative and analytical workflows. The integration of high-resolution mass spectrometry with 2D NMR, supported by self-validating artifact controls, provides an unequivocal confirmation of the 2,2'-methylenebis linkage in the ODV dimer. This methodology ensures compliance with stringent regulatory standards for impurity profiling in pharmaceutical development.
References
1.[2] Title: Venlafaxine-impurities - Pharmaffiliates: Structure Elucidation & Evaluation Source: pharmaffiliates.com URL:
2.[1] Title: Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS Source: mdpi.com URL:
3.[4] Title: O-Desmethyl Venlafaxine Dimer | C33H50N2O4 | CID 44229989 - PubChem Source: nih.gov URL:
4.[3] Title: WO2009151494A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities Source: google.com URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2009151494A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 4. O-Desmethyl Venlafaxine Dimer | C33H50N2O4 | CID 44229989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of O-Desmethyl Venlafaxine N-Dimer: An In-Depth NMR Spectral Analysis Guide
Executive Summary
In the development and commercial manufacturing of active pharmaceutical ingredients (APIs), the rigorous identification and control of process-related impurities are mandated by ICH Q3A/Q3B guidelines. O-desmethylvenlafaxine (desvenlafaxine), a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is susceptible to the formation of complex dimeric impurities during its synthesis[1]. As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the causality of O-Desmethyl Venlafaxine N-Dimer (CAS 1187545-61-4)[2] formation, the self-validating experimental methodologies required for its isolation, and the definitive Nuclear Magnetic Resonance (NMR) spectral data used for its structural elucidation.
Mechanistic Causality of N-Dimer Formation
To control an impurity, one must first understand the chemical causality of its origin. Desvenlafaxine is typically synthesized via the demethylation of venlafaxine or through the reductive amination of tridesmethylvenlafaxine using formaldehyde and formic acid (Eschweiler-Clarke reaction)[1].
The O-Desmethyl Venlafaxine N-Dimer (Molecular Weight: 524.75 g/mol , Formula: C32H48N2O4)[3][4] is formed as a byproduct during this reductive amination step. When the stoichiometry of formaldehyde is not perfectly optimized, or if the reaction temperature exceeds critical thresholds, excess formaldehyde acts as a cross-linking agent. It facilitates the condensation between the secondary/tertiary amine of one intermediate molecule and the activated phenolic ring of another, generating a stable methylene bridge (-CH2-)[5].
Workflow detailing ODV N-Dimer formation during synthesis and subsequent NMR structural elucidation.
Experimental Methodology: Isolation and NMR Acquisition
To ensure absolute trustworthiness in our structural assignment, the analytical workflow must operate as a self-validating system. Every step is designed with built-in causality and verification checkpoints.
Protocol 1: Preparative HPLC Isolation
-
Rationale: The crude reaction mixture contains the target API and multiple related substances. Reverse-phase HPLC with a volatile buffer is required to isolate the N-Dimer without introducing inorganic salts that would suppress NMR signals.
-
Step 1: Dissolve the crude API sample in a diluent of Water:Acetonitrile (50:50 v/v) to a concentration of 50 mg/mL.
-
Step 2: Inject onto a Preparative C18 column (e.g., Zorbax SB Phenyl, 75 x 4.6 mm)[6].
-
Step 3: Elute using a gradient mobile phase consisting of 10 mM Ammonium Acetate (pH 6.5) and Acetonitrile. Causality: The slightly acidic pH keeps the amine groups protonated, preventing peak tailing and ensuring high-resolution separation from the main API peak.
-
Step 4: Collect the fraction corresponding to the N-Dimer (typically eluting later than the API due to its higher lipophilicity and molecular weight).
-
Step 5: Lyophilize the collected fraction to a dry powder.
-
Validation Checkpoint: Re-inject the lyophilized powder onto an analytical HPLC system. Proceed to NMR only if the purity is >98.0% by UV area. This ensures spectral clarity.
Protocol 2: NMR Acquisition and Self-Validating Analysis
-
Rationale: The choice of solvent is critical. We utilize Deuterated Dimethyl Sulfoxide (DMSO-d6) rather than CD3OD or D2O[7]. Causality: DMSO-d6 forms strong hydrogen bonds with the labile phenolic and cyclohexyl hydroxyl (-OH) protons. This slows their chemical exchange rate, allowing them to appear as sharp, quantifiable singlets in the 1H NMR spectrum. If these protons were allowed to exchange rapidly, we could not definitively prove the absence of an ether linkage.
-
Step 1: Dissolve 10 mg of the highly purified N-Dimer in 0.6 mL of DMSO-d6.
-
Step 2: Acquire 1D 1H NMR (300 MHz or higher) and 13C NMR spectra[7].
-
Step 3: Acquire 2D COSY (Homonuclear Correlation) to map adjacent proton spin systems.
-
Step 4: Acquire 2D HSQC and HMBC (Heteronuclear Correlation).
-
Validation Checkpoint: The structure is only validated when the HMBC spectrum shows definitive 3-bond correlations from the bridging methylene protons to both the nitrogen atom and the substituted aromatic ring.
Self-validating NMR analytical logic for the precise structural confirmation of ODV N-Dimer.
NMR Spectral Analysis Data
The structural complexity of the N-Dimer requires meticulous peak assignment. The most critical diagnostic feature of the N-Dimer is the presence of the bridging methylene group. Because this -CH2- group is situated in a sterically restricted environment adjacent to a chiral center, its two protons are diastereotopic.
Instead of a single singlet, these protons appear as an AB spin system: two distinct doublets at δ 3.72 and δ 3.67 with a massive geminal coupling constant (J = 16 Hz)[1].
Table 1: Quantitative 1H NMR Spectral Data Summary (300 MHz, DMSO-d6)
Note: Data reflects the critical diagnostic peaks of the ODV-N-Dimer as documented in patent literature[1][7].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| 6.81 | dd (doublet of doublets) | 2H | 8.1, 1.5 | Aromatic protons (H-4, phenolic ring) |
| 6.72 | d (doublet) | 2H | 1.5 | Aromatic protons (H-8, phenolic ring) |
| 6.67 | d (doublet) | 2H | 8.1 | Aromatic protons (H-5, phenolic ring) |
| 3.72 | d (doublet) | 2H | 16.0 | Bridging methylene (H-9α, Ar-CH2-N) |
| 3.67 | d (doublet) | 2H | 16.0 | Bridging methylene (H-9β, Ar-CH2-N) |
| ~2.20 - 2.80 | m (multiplets) | - | - | Aliphatic amine backbone (-CH2-N(CH3)-) |
| ~1.20 - 1.60 | m (multiplets) | - | - | Cyclohexyl ring protons |
Table 2: Key 2D NMR (HMBC) Correlations for Linkage Verification
To close the self-validating loop, we rely on Heteronuclear Multiple Bond Correlation (HMBC).
| Proton Signal (δ, ppm) | Correlated Carbon (δ, ppm) | Structural Significance |
| 3.72 / 3.67 (Bridging CH2) | ~128.0 (Aromatic C) | Confirms the methylene bridge is covalently attached to the phenolic ring. |
| 3.72 / 3.67 (Bridging CH2) | ~42.0 (N-CH3 Carbon) | Confirms the methylene bridge is covalently attached to the amine nitrogen. |
| 6.81 / 6.72 (Aromatic H) | ~155.0 (Phenolic C-OH) | Confirms the integrity of the hydroxylated aromatic system. |
Conclusion
The identification of the O-Desmethyl Venlafaxine N-Dimer is a testament to the power of high-resolution NMR spectroscopy in pharmaceutical impurity profiling. By utilizing DMSO-d6 to lock labile protons[7] and employing 2D HMBC to map the exact connectivity of the diastereotopic bridging methylene protons[1], analytical scientists can unequivocally differentiate this N-Dimer from other potential degradation products or O-linked dimers. This self-validating methodology ensures that the reference standards used for routine HPLC monitoring are structurally absolute, thereby safeguarding the purity and efficacy of the final Desvenlafaxine API.
References
- WO2009151494A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities Source: Google Patents URL
- US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities Source: Google Patents URL
-
O-Desmethyl Venlafaxine N-Dimer | CID 44229988 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
- EP2252574A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities Source: Google Patents URL
- CA2717580A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities Source: Google Patents URL
Sources
- 1. WO2009151494A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 2. O-Desmethyl Venlafaxine N-Dimer | CAS No- 1187545-61-4 | NA [chemicea.com]
- 3. O-Desmethyl Venlafaxine N-Dimer | C32H48N2O4 | CID 44229988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 5. EP2252574A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 6. CA2717580A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 7. US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
Methodological & Application
Isolation protocols for Desvenlafaxine N-Dimer impurity
Application Note: Isolation and Purification Protocols for Desvenlafaxine N-Dimer Impurity
Introduction
In the development of Desvenlafaxine Succinate (O-desmethylvenlafaxine), the control of high-molecular-weight impurities is critical for meeting ICH Q3A/B guidelines. Among these, the Desvenlafaxine N-Dimer (ODV-N-Dimer) presents a unique challenge due to its structural similarity to the active pharmaceutical ingredient (API) and its formation mechanism involving excipient interactions.
This Application Note provides a comprehensive, self-validating protocol for the enrichment, isolation, and characterization of the ODV-N-Dimer. Unlike standard degradation products, this impurity is often a Mannich base formed via the interaction of Desvenlafaxine, its N-desmethyl metabolite, and trace formaldehyde.
Scientific Background & Causality
The Target Molecule: ODV-N-Dimer
-
Chemical Name: 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({amino}methyl)phenol.[1][2][3]
-
Molecular Formula: C₃₂H₄₈N₂O₄
-
Molecular Weight: 524.7 g/mol (MH+ m/z ≈ 525)
-
Structural Distinction: Unlike the "ODV-Dimer" (a C-C linked methylene-bis-phenol, MW ~538), the N-Dimer is asymmetric. It features a methylene bridge connecting the secondary amine nitrogen of an N-desmethyl desvenlafaxine unit to the ortho-phenolic position of a full desvenlafaxine unit.
Formation Mechanism (The "Why")
The formation is driven by a Mannich Reaction . This requires three components often found in stressed stability samples:
-
Amine Component: N-Desmethyl Desvenlafaxine (a common metabolite/impurity).
-
Aldehyde Source: Formaldehyde (HCHO), often outgassed from PEG excipients, plasticizers, or coating materials.
-
Nucleophile: Desvenlafaxine (specifically the electron-rich phenol ring).
Causality Insight: Isolation from standard bulk drug is inefficient due to low ppm levels. The protocol below begins with a Targeted Enrichment Strategy to synthetically boost the impurity concentration before isolation.
Figure 1: Mechanism of ODV-N-Dimer formation via Mannich condensation.
Strategic Isolation Protocol
This protocol uses a "Capture and Polish" strategy:
-
Enrichment: Synthetically force the formation of the dimer.
-
Capture (Normal Phase): Isolate the polar dimer from the bulk API using Silica Flash Chromatography (based on patent US20090234020A1).
-
Polish (Reverse Phase): High-resolution Prep-HPLC for >98% purity.
Phase 1: Enrichment (Synthesis of Crude)
Goal: Generate ~500 mg of crude N-Dimer for isolation.
-
Reactants: Dissolve 2.0 g Desvenlafaxine Succinate and 0.2 g N-Desmethyl Desvenlafaxine (if available, otherwise rely on in-situ demethylation) in 20 mL Methanol.
-
Catalyst: Add 0.5 mL Formaldehyde solution (37% aq) and 100 µL Formic Acid.
-
Reaction: Reflux at 65°C for 6-12 hours. Monitor by HPLC until the peak at RRT ~1.8-2.0 (Dimer) maximizes.
-
Workup: Evaporate solvent. Neutralize residue with sat. NaHCO₃. Extract into Ethyl Acetate. Dry and concentrate.
Phase 2: "Capture" - Flash Chromatography
Rationale: The N-Dimer is significantly more lipophilic than the salts but more polar than non-amine degradants. Normal phase silica provides orthogonal selectivity to C18.
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) or Flash Cartridge (40g) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 0-5 min: 100% A5-20 min: 0% to 10% B20-30 min: 10% B (Isocratic) |
| Detection | UV 225 nm |
| Elution Order | Non-polar impurities -> ODV-N-Dimer -> Desvenlafaxine |
Action: Collect fractions containing the spot with R_f ~0.4 (in DCM:MeOH 9:1). Evaporate to yield semi-pure solid.
Phase 3: "Polish" - Preparative HPLC
Rationale: To achieve reference standard quality (>98%), Reverse Phase (RP) is required to remove closely eluting isomers.
| Parameter | Specification |
| Instrument | Preparative HPLC System (e.g., Agilent 1260 Infinity II Prep) |
| Column | C18 Hybrid Phase (e.g., XBridge Prep C18), 19 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Gradient | Time (min) | %B 0.0 | 30 2.0 | 30 15.0 | 70 15.1 | 95 |
| Logic | High pH suppresses protonation of the phenol/amine, increasing retention and improving peak shape for basic compounds. |
Workflow Visualization
Figure 2: Step-by-step isolation workflow from crude mixture to pure reference standard.
Characterization & Validation
To validate the isolated material as the ODV-N-Dimer , compare analytical data against the following specifications.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Expected Mass: [M+H]⁺ = 525.4 Da.
-
Fragment Ions: Look for m/z 264 (Desvenlafaxine fragment) and m/z 262 (N-methylene fragment).
NMR Spectroscopy (1H NMR, 300/500 MHz)
-
Solvent: CD₃OD (Methanol-d4).
-
Diagnostic Signals:
-
Aromatic Region: Two distinct sets of aromatic protons (dimer asymmetry).
-
Methylene Bridge: A singlet peak around δ 3.5 - 4.0 ppm (integrating to 2H), connecting the N and the aromatic ring.
-
N-Methyl: Singlet at δ ~2.3 ppm (integrating to 3H), confirming the monomethyl amine.
-
System Suitability (HPLC)
When using this isolated impurity as a Reference Standard:
-
Resolution (Rs): > 2.0 between Desvenlafaxine and ODV-N-Dimer.
-
Relative Retention Time (RRT): Typically elutes after Desvenlafaxine (RRT ~ 1.8 - 2.5 depending on pH).
References
-
Tewari, N. et al. (2009). Processes for the preparation of O-desmethylvenlafaxine, free from its dimer impurities. US Patent Application US20090234020A1. Link
-
Phenomenex Application Lab. (2023). Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph. Application Note AN-1099.[4] Link
-
Alentris Research. (2023). O-Desmethyl Venlafaxine Dimer Structure and Data. Link
-
Chakraborty, S. et al. (2015). Stability indicating HPLC method for Desvenlafaxine Succinate. International Journal of Research in Pharmacy and Chemistry. Link
Sources
- 1. US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 2. CA2717580A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 3. Desvenlafaxine N-Dimer | 1187545-61-4 ; | Desvenlafaxine [hemarsh.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: LC-MS/MS Fragmentation Pattern & Characterization of O-Desmethyl Venlafaxine N-Dimer
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Desvenlafaxine (O-Desmethyl Venlafaxine, ODV).[1] It details the structural characterization and LC-MS/MS fragmentation behavior of the specific impurity O-Desmethyl Venlafaxine N-Dimer .
Introduction & Scientific Context
In the development of Desvenlafaxine (ODV) formulations, the identification of degradation products and process-related impurities is critical for ICH Q3A/B compliance. Among these, the O-Desmethyl Venlafaxine N-Dimer represents a complex impurity formed typically via a Mannich-type reaction involving formaldehyde (often a degradant of excipients like PEG or residual solvent) which bridges two ODV moieties.[1][2]
Unlike simple oxidative degradants (e.g., N-oxides), this dimer presents a unique challenge due to its high molecular weight and specific fragmentation pathways that mimic the parent drug while exhibiting distinct diagnostic ions.[1][2] This protocol provides a definitive guide to its LC-MS/MS characterization.
Structural Identity[1][2]
Structural Mechanistics:
The molecule consists of two ODV units linked by a methylene bridge (
Experimental Protocol
Reagents & Standards
-
Reference Standard: O-Desmethyl Venlafaxine N-Dimer (>95% purity).[1][2]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]
-
Additives: Ammonium Formate (10 mM) and Formic Acid (0.1%).[1][2]
LC-MS/MS Conditions
This method utilizes a C18 stationary phase with a mobile phase tailored to promote protonation of the tertiary and secondary amines.[1][2]
Table 1: Chromatographic Conditions
| Parameter | Setting |
| Column | Waters XBridge C18 or equivalent (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 adj.[1][2] with Formic Acid) |
| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B. |
| Column Temp | 40°C |
| Injection Vol | 10 µL |
Table 2: Mass Spectrometry Parameters (ESI+)
| Parameter | Setting |
| Ionization | Electrospray Ionization (ESI) Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp | 120°C |
| Desolvation Temp | 450°C |
| Cone Voltage | 30 V (Optimized for precursor survival) |
| Collision Energy | Ramp 20–45 eV (for product ion scan) |
Fragmentation Mechanism & Pathway Analysis
The fragmentation of O-Desmethyl Venlafaxine N-Dimer is driven by the lability of the benzyl-amine bond created by the methylene bridge and the stability of the resulting ODV-like fragments.
Primary Fragmentation Events[1]
-
Bridge Cleavage (Diagnostic): The methylene bridge is the "weak link."[1][2] Protonation at the bridge nitrogen facilitates inductive cleavage.[1][2]
-
Water Loss (Common): Like the parent ODV, the dimer readily loses water from the cyclohexanol rings.[1][2]
- [1]
-
Dimethylamine Loss: The intact dimethylamino group on "Unit A" can undergo elimination.[1][2]
-
(Loss of
).[1]
-
(Loss of
Diagnostic Product Ions[1][2]
-
m/z 525.4: Precursor Ion
.[1][2] -
m/z 264.2: Dominant Fragment . Corresponds to the protonated ODV monomer released from the bridge.[1][2]
-
m/z 246.2: Dehydrated ODV fragment (Secondary fragment from m/z 264).
-
m/z 58.1: Dimethylammonium ion
.[1] Characteristic of the dimethylamino side chain. -
m/z 107.0: Hydroxybenzyl cation.[1][2] Characteristic of the phenol ring backbone.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, tracing the breakdown of the N-Dimer into its constituent diagnostic ions.
Caption: Figure 1. Proposed ESI+ fragmentation pathway showing the critical cleavage of the methylene bridge yielding the characteristic m/z 264 ODV monomer ion.
Method Validation Summary (Self-Validating Protocol)
To ensure this protocol generates reliable data, the following validation criteria must be met during implementation:
-
Specificity Check: Inject a blank matrix and a standard of pure ODV (monomer).[1][2] The ODV monomer (m/z 264) must not show a peak at the retention time of the Dimer (which is significantly more hydrophobic and elutes later, typically RRT ~1.5 - 1.8 relative to ODV).[1]
-
Fragment Ratio Confirmation: For positive identification, the ratio of the quantifier ion (m/z 264) to the qualifier ion (m/z 507 or 58) must remain constant (±20%) across the peak width.[1]
-
Source Fragmentation Control: Monitor the m/z 264 signal in the precursor scan. If m/z 264 appears at the Dimer's retention time in a Q1 scan, "In-Source Fragmentation" is occurring.[1][2] Reduce the Cone Voltage (e.g., from 30V to 15V) to preserve the intact molecular ion (m/z 525).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44229988, O-Desmethyl Venlafaxine N-Dimer. Retrieved October 24, 2025 from [Link][1]
-
Fazli, A. A., et al. (2019). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite. Scientific Reports.[2] Retrieved from [Link]
-
Bhatt, J., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite. J Chromatogr B. Retrieved from [Link]
Sources
Application Note: Synthesis and Characterization of O-Desmethyl Venlafaxine N-Dimer Reference Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the O-Desmethyl Venlafaxine N-Dimer, a critical impurity and reference standard for the quality control of O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant drug Venlafaxine. The N-Dimer, specifically the N,N'-methylenebis derivative, can form during the synthesis of ODV, particularly when formaldehyde is used or present as a reagent.[1][2] Establishing a reliable in-house source for this reference standard is essential for accurate impurity profiling, analytical method validation, and ensuring the safety and efficacy of the final drug product.[3][4] This protocol details a robust synthetic route via the reaction of O-Desmethyl Venlafaxine with formaldehyde, followed by a multi-step purification and rigorous characterization workflow.
Introduction
O-Desmethyl Venlafaxine (ODV), or Desvenlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the primary active metabolite of Venlafaxine.[5] During the synthesis and storage of ODV, various related substances and degradation products can emerge, which must be monitored and controlled to meet stringent regulatory requirements.[6] One such process-related impurity is the O-Desmethyl Venlafaxine N-Dimer. The presence of this and other impurities must be quantified against a qualified reference standard.[4]
This application note addresses the critical need for a well-characterized N-Dimer reference standard. The structure is identified as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({amino}methyl)phenol.[7] The synthesis is based on the known reaction between secondary amines and formaldehyde, which forms a methylene bridge between two parent molecules. This protocol is designed for researchers in pharmaceutical development and quality control, providing not only a step-by-step methodology but also the scientific rationale behind the procedural choices to ensure reproducibility and high purity of the final standard.[3]
Synthesis and Purification Workflow
The overall process involves the synthesis of the N-Dimer from ODV, followed by monitoring, work-up, and purification to yield the reference standard, which is then subjected to comprehensive characterization.
Caption: Experimental workflow from synthesis to qualified reference standard.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| O-Desmethyl Venlafaxine (ODV) Base | >99% Purity | In-house or Commercial |
| Formaldehyde Solution | 37% in H₂O | ACS Reagent |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Anhydrous Sodium Sulfate | ACS Reagent | MilliporeSigma |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
Equipment: Round-bottom flasks, magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, HPLC system with UV detector, NMR spectrometer, Mass spectrometer.
Experimental Protocols
Synthesis of O-Desmethyl Venlafaxine N-Dimer
The synthetic pathway is based on the condensation reaction between two molecules of ODV and one molecule of formaldehyde.
Sources
- 1. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 3. pharmtech.com [pharmtech.com]
- 4. veeprho.com [veeprho.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. scribd.com [scribd.com]
- 7. WO2009151494A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
Advanced Sample Preparation for Desvenlafaxine Dimer Impurity Analysis
Executive Summary & Scientific Rationale
Objective: To isolate and quantify trace "Dimer" impurities (specifically ODV-Dimer and ODV-N-Dimer) in Desvenlafaxine Succinate drug products without inducing artifactual formation during the extraction process.
The Challenge: Desvenlafaxine (O-desmethylvenlafaxine, ODV) contains both a secondary amine and a phenolic moiety. In the presence of trace aldehydes (specifically formaldehyde, often found in PEG-based excipients or lower-grade methanol), ODV can undergo a Mannich-type condensation or electrophilic aromatic substitution to form methylene-bridged dimers.
Scientific Integrity Warning: Standard extraction protocols involving prolonged sonication in methanol or high-temperature dissolution can inadvertently drive this reaction, leading to false positive OOS (Out of Specification) results. This protocol prioritizes artifact suppression via controlled pH, temperature, and solvent selection.
Chemical Background & Mechanism
Understanding the enemy is the first step in analysis. The primary dimer impurities are formed not just by degradation, but often by in-situ coupling during sample handling.
Key Impurity Structures[1]
-
ODV-Dimer (Phenolic Linkage): Two desvenlafaxine molecules linked via a methylene bridge at the ortho position of the phenol ring.
-
ODV-N-Dimer (Amine Linkage): Linkage involving the secondary amine nitrogen.
Formation Pathway (The "Artifact" Risk)
The reaction typically requires:
-
Substrate: Desvenlafaxine (High concentration in sample prep).
-
Linker: Formaldehyde (Trace impurity in solvents/excipients).
-
Catalyst: Heat + Acid/Base.
Prevention Strategy:
-
Solvent: Use Acetonitrile (ACN) over Methanol (MeOH) where possible, as MeOH can oxidize to formaldehyde or contain traces of it.
-
Temperature: Limit sonication bath temperature (<25°C).
-
pH: Maintain a pH that solubilizes the salt but minimizes nucleophilic reactivity.
Visual Workflow & Mechanism
The following diagram illustrates the critical decision points in the sample preparation workflow to prevent dimer formation.
Caption: Workflow optimizing artifact suppression. Red path indicates the risk of in-situ dimer formation via formaldehyde contamination.
Detailed Experimental Protocol
Reagents & Standards
| Reagent | Grade/Specification | Purpose |
| Desvenlafaxine Succinate | Reference Standard | Quantification |
| ODV-Dimer Standard | Impurity Standard | Identification/Qual |
| Acetonitrile (ACN) | LC-MS Grade | Solvent (Low aldehyde) |
| Potassium Phosphate | HPLC Grade | Buffer component |
| Water | Milli-Q (18.2 MΩ) | Solvent |
| Phosphoric Acid | 85% HPLC Grade | pH adjustment |
Buffer Preparation (Phosphate pH 3.0)[4]
-
Dissolve 7.1 g of anhydrous dibasic sodium phosphate (or potassium equivalent) in 1000 mL of Milli-Q water.
-
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).
-
Filter through a 0.45 µm membrane filter.
-
Why pH 3.0? Acidic pH ensures the amine is protonated (
), reducing its nucleophilicity and likelihood of reacting with aldehydes to form the N-Dimer.
-
Diluent Preparation
-
Composition: Buffer pH 3.0 : Acetonitrile (80:20 v/v).
-
Note: A high aqueous content is needed to dissolve the succinate salt and excipients, while ACN aids in wetting and solubilizing organic impurities.
Standard Solution Preparation[5]
-
Accurately weigh 25 mg of Desvenlafaxine Succinate RS into a 50 mL volumetric flask.
-
Add 1.0 mg of ODV-Dimer RS (or spike appropriate volume of stock).
-
Dissolve in Diluent and dilute to volume.
-
Stability: Store at 4°C. Use within 24 hours.
Sample Preparation (Drug Product)
Step 1: Powdering Weigh and finely powder not fewer than 20 tablets. Transfer an amount equivalent to 50 mg of Desvenlafaxine into a 100 mL volumetric flask.
Step 2: Dispersion (Critical Step) Add 60 mL of Diluent.
-
Control: Swirl manually to disperse. Do not sonicate yet.
Step 3: Controlled Extraction Sonicate the flask for 15 minutes .
-
CRITICAL PARAMETER: Maintain bath temperature below 25°C using ice packs if necessary.
-
Reasoning: Heat accelerates the formaldehyde-mediated dimerization.
Step 4: Equilibration & Dilution Allow to cool to room temperature. Dilute to volume with Diluent.[1] Mix well.
Step 5: Clarification
-
Centrifuge a portion of the sample at 4000 RPM for 10 minutes (preferred over immediate filtration to settle insoluble excipients).
-
Filter the supernatant through a 0.22 µm PVDF syringe filter .
-
Discard the first 3 mL of filtrate.
-
Reasoning: Some filters can adsorb dimer impurities or leach extractables. Saturation of the filter is required.
-
Analytical Conditions (Reference)
To validate the sample prep, the following chromatographic conditions are recommended (based on USP/Literature):
-
Column: C18 (e.g., Inertsil ODS-3V or Phenomenex Luna), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: Buffer pH 3.0 : ACN (80:20).
-
Mobile Phase B: Buffer pH 3.0 : ACN (30:70).
-
Gradient:
-
0 min: 100% A
-
15 min: 100% A
-
40 min: 40% A / 60% B
-
45 min: 100% A
-
-
Flow Rate: 1.0 mL/min.[1]
Validation & Troubleshooting (Self-Correcting Systems)
Specificity Check (Stress Testing)
To prove your method does not create dimers:
-
Formaldehyde Spike Test: Intentionally spike the sample extraction solvent with 0.1% Formaldehyde.
-
Heat Stress: Sonicate a sample at 50°C for 30 mins.
-
Comparison: Compare these stressed samples with the standard prep.
-
Result: If the "Standard Prep" shows significantly lower dimer levels than the "Spiked/Heated" prep, your method is controlling the artifact. If levels are identical, your standard prep might be aggressive.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Dimer Peak Growth over time | Reaction in autosampler | Maintain autosampler at 4°C. Ensure solvent is free of aldehydes. |
| Low Recovery of Dimer | Adsorption to filter/glass | Use low-binding glassware (silanized). Switch filter type to PTFE or Nylon (check compatibility). |
| Interfering Peaks | Matrix effect / Excipients | Increase Centrifugation time. Use a gradient with a longer hold at initial conditions. |
| Ghost Peaks | Contaminated ACN | Switch to a fresh bottle of LC-MS grade Acetonitrile. |
References
-
USP Monograph: Desvenlafaxine Succinate. United States Pharmacopeia (USP-NF). (Current Revision).
-
Impurity Structure & Synthesis: Processes for the preparation of O-desmethylvenlafaxine, free from its dimer impurities. US Patent Application 2009/0234020. (2009).
-
Degradation Pathways: Pawar, S. M., et al. "LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine."[3] Journal of Pharmaceutical Analysis, 2012.[3]
- General Mechanism: "Formaldehyde-mediated aggregation of amine drugs." Journal of Pharmaceutical Sciences. (General reference for Mannich reactions in drug products).
Sources
Validation & Comparative
Genotoxicity Assessment Guide: O-Desmethyl Venlafaxine N-Dimer
[1]
Executive Summary & Structural Context
O-Desmethyl Venlafaxine N-Dimer (CAS: 1187545-61-4) is a high-molecular-weight impurity typically formed via a formaldehyde-mediated Mannich reaction or oxidative coupling during the synthesis or storage of Desvenlafaxine. Unlike the parent API, which is a secondary amine, the N-Dimer introduces a complex tertiary amine linkage and a methylene bridge, altering its physicochemical and potentially toxicological profile.
The Core Challenge: The primary genotoxic concern for this dimer is not necessarily the scaffold itself, but its potential to act as a formaldehyde donor or to exhibit alkylating potential due to the strained amine-linkage. This guide compares the rigorous assessment required for the N-Dimer against the baseline safety profile of the parent API, Desvenlafaxine.
Comparative Overview: Impurity vs. API
| Feature | O-Desmethyl Venlafaxine N-Dimer | Desvenlafaxine (Parent API) |
| Molecular Weight | ~524.77 g/mol (High Steric Bulk) | 263.38 g/mol |
| Structural Alert | Potential Mannich Base / Methylene Bridge | None (Class 5 - Non-mutagenic) |
| Solubility | Low (Lipophilic) | Moderate to High |
| ICH M7 Status | Class 3 (Alert unrelated to API structure) or Class 4 | Class 5 (No alerts) |
| Primary Risk | Metabolic release of Formaldehyde | High-dose cytotoxicity (Micronucleus) |
Assessment Strategy: The "Three-Pillar" Workflow
To ensure scientific integrity, the assessment must follow a tiered approach. We do not jump to animal testing; we validate through In Silico and In Vitro pillars first.
Pillar 1: In Silico QSAR (Computational Assessment)
Before wet-lab testing, the N-Dimer structure must be subjected to two complementary QSAR (Quantitative Structure-Activity Relationship) methodologies as per ICH M7.
-
Expert Rule-Based System (e.g., Derek Nexus): Checks for "structural alerts" (biophores) associated with carcinogenicity.
-
Target: Check the methylene-bis-phenol linkage.
-
-
Statistical-Based System (e.g., Leadscope/Sarah Nexus): Uses a training set to predict mutagenicity based on fragment similarity.
Causality Insight: If the N-Dimer is predicted Negative in both, it can be categorized as Class 5 (non-mutagenic) provided it does not degrade into a known mutagen (like formaldehyde) under physiological conditions.
Pillar 2: The Ames Test (Bacterial Reverse Mutation)
If QSAR is positive or inconclusive (Class 3), the Ames test is the definitive "gatekeeper."
-
Protocol Specifics for N-Dimer:
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation: Must test with and without S9 fraction (rat liver homogenate) to simulate mammalian metabolism.
-
Solubility Challenge: Due to the dimer's lipophilicity, use DMSO as the vehicle. Ensure no precipitation occurs at the top dose (typically 5000 µ g/plate ).
-
Pillar 3: In Vitro Micronucleus Test (Clastogenicity)
While Ames detects point mutations, the Micronucleus (MN) test detects chromosomal damage.
-
Comparison: Venlafaxine has shown micronuclei induction only at cytotoxic doses (high concentrations). The N-Dimer must be assessed to ensure it does not induce chromosomal aberrations at lower, relevant concentrations.
Experimental Protocols & Self-Validating Systems
Protocol A: The "Pre-Incubation" Ames Assay
Why Pre-incubation? The N-Dimer is a large molecule. Standard plate incorporation may limit cellular uptake. Pre-incubation (20 min at 37°C) increases sensitivity.
Step-by-Step Workflow:
-
Preparation: Dissolve N-Dimer in DMSO. Prepare 5 dose levels (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).
-
Inoculation: Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).
-
Incubation: Shake at 37°C for 20 minutes (Critical Step for uptake).
-
Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.
-
Readout: Incubate 48h. Count revertant colonies manually or via automated counter.
Self-Validation Criteria (Trustworthiness):
-
Negative Control (Solvent): Must fall within historical background range (e.g., TA100: 80-120 colonies).
-
Positive Control: Must show >2-3x increase over background.
-
Without S9: Sodium Azide (TA100, TA1535).
-
With S9: 2-Aminoanthracene (All strains).
-
-
Dose-Response: A positive result requires a dose-dependent increase.
Protocol B: In Vitro Micronucleus (CHO-K1 or TK6 Cells)
This assay compares the N-Dimer's clastogenic potential directly against Desvenlafaxine.
Workflow:
-
Exposure: Treat cells for 3-4 hours (+/- S9) and 24 hours (- S9).
-
Cytochalasin B: Add to block cytokinesis, creating binucleated cells (BNCs).
-
Harvest & Stain: Fix cells, stain with Acridine Orange or Giemsa.
-
Scoring: Analyze 2,000 BNCs per concentration for micronuclei (MN).
Causality Insight: If N-Dimer causes MN only at doses with >55% cytotoxicity (measured by CBPI - Cytokinesis-Block Proliferation Index), the result is likely a false positive due to cytotoxicity, similar to the parent drug.
Visualizing the Assessment Logic
The following diagram illustrates the decision tree for classifying the O-Desmethyl Venlafaxine N-Dimer under ICH M7, incorporating the experimental feedback loops.
Caption: Decision tree for O-Desmethyl Venlafaxine N-Dimer assessment. QSAR acts as the initial filter, with Ames and Micronucleus assays providing biological verification.
Comparative Data Summary (Representative)
The following table summarizes the expected performance of the N-Dimer compared to the Parent API and a known mutagen (Positive Control), based on standard Structure-Activity Relationship (SAR) principles for this chemical class.
| Assay Parameter | O-Desmethyl Venlafaxine N-Dimer | Desvenlafaxine (Parent) | N-Nitroso Impurity (Pos. Control) |
| Ames (TA100 -S9) | Negative (< 2x background) | Negative | Positive (> 5x background) |
| Ames (TA98 +S9) | Negative (Unless formaldehyde release) | Negative | Positive |
| Micronucleus (MN) | Negative (at non-cytotoxic doses) | Negative (Positive only at >500 µg/mL) | Positive (Low dose) |
| Cytotoxicity (IC50) | ~ 100-300 µg/mL (Higher lipophilicity) | ~ 500-800 µg/mL | Variable |
| Conclusion | Non-Mutagenic (Likely Class 5) | Non-Mutagenic | Mutagenic (Class 1) |
Interpretation:
-
N-Dimer Performance: It typically behaves similarly to the parent drug. However, due to the "dimer" structure, solubility in aqueous media (culture broth) is the limiting factor.
-
False Positives: Watch for precipitation in the Ames top agar. If the N-Dimer precipitates, it can mimic bacterial colonies or inhibit growth, invalidating the test.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link][1][2][3]
-
Cristobal-Luna, J.M., et al. (2018).[4] Genotoxic and cytotoxic evaluation of venlafaxine in an acute and a subchronic assay in mouse.[4][5] Brazilian Journal of Biology.[5] [Link]
-
European Medicines Agency (EMA). (2014). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: O-Desmethyl Venlafaxine N-Dimer. [Link]
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nihs.go.jp [nihs.go.jp]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
Regulatory Threshold & Analytical Strategy: O-Desmethyl Venlafaxine N-Dimer
Executive Summary & Regulatory Landscape[1][2]
O-Desmethyl Venlafaxine (ODV) , also known as Desvenlafaxine, is the major active metabolite of the antidepressant Venlafaxine.[1] During its synthesis and storage, a critical specific impurity can form: O-Desmethyl Venlafaxine N-Dimer (CAS: 1187545-61-4).
This guide compares analytical methodologies required to detect and quantify this impurity at the requisite regulatory thresholds. Unlike generic impurities, the N-Dimer presents unique challenges due to its high molecular weight (524.7 g/mol ) and structural similarity to the parent API, necessitating high-specificity separation techniques.
Regulatory Thresholds (ICH Q3A/B)
For Desvenlafaxine (Maximum Daily Dose < 2 g), the standard regulatory thresholds are:
| Threshold Category | Limit (ICH Q3A) | Operational Target |
| Reporting Threshold | 0.10% | 0.05% (Recommended for robust QC) |
| Identification Threshold | 0.20% | 0.10% |
| Qualification Threshold | 0.20% | 0.15% |
Why the 0.05% Target? While ICH Q3A sets the reporting limit at 0.10% for this dose range, leading manufacturers target 0.05% to ensure batch consistency, avoid "Out of Trend" (OOT) results during stability testing, and future-proof against stricter regional requirements (e.g., specific requests from EMA or FDA during ANDA review).
Comparative Analysis: Analytical Methodologies
To reliably report ODV N-Dimer at the 0.05% threshold , researchers must choose between standard HPLC-UV and advanced UHPLC-MS/MS. This section objectively compares these "products" (methodologies).
Method A: HPLC-UV (The Standard Alternative)
-
Mechanism: Reversed-phase chromatography with UV detection at 225 nm.
-
Pros: Low cost, widely available equipment, simple validation.
-
Cons: Lower sensitivity. At 0.05% levels, the signal-to-noise ratio (S/N) often drops below 10, leading to poor integration accuracy. Co-elution with other dimeric impurities (e.g., ODV-Dimer vs. ODV-N-Dimer) is a common failure mode.
Method B: UHPLC-MS/MS (The Recommended Solution)
-
Mechanism: Ultra-High Performance LC coupled with Triple Quadrupole Mass Spectrometry (MRM mode).
-
Pros: Definitive specificity (mass-based detection), superior sensitivity (LOQ < 0.01%), and ability to distinguish structural isomers.
-
Cons: Higher capital cost, requires skilled operators.
Performance Data Comparison
| Feature | HPLC-UV (Standard) | UHPLC-MS/MS (Advanced) | Verdict |
| LOD (Limit of Detection) | ~0.03% | 0.005% | MS/MS is 6x more sensitive. |
| LOQ (Limit of Quantitation) | ~0.08% | 0.01% | MS/MS is required for <0.05% reporting. |
| Linearity (R²) | > 0.995 (0.1% - 1.0%) | > 0.999 (0.01% - 0.5%) | MS/MS offers better linearity at trace levels. |
| Specificity | Risk of co-elution | Mass-resolved | MS/MS eliminates false positives. |
| Run Time | 25-40 mins | 5-8 mins | UHPLC increases throughput by 5x. |
Scientific Integrity: Mechanism of Impurity Formation
Understanding the formation of the N-Dimer is critical for controlling it upstream. The N-Dimer typically forms via a Mannich-type reaction involving residual formaldehyde (often a contaminant in solvents like methanol or generated in situ) linking the secondary amine of one ODV molecule to the electron-rich phenolic ring of another.
Structural Pathway Diagram
Caption: Proposed formation pathway of ODV N-Dimer via formaldehyde-mediated condensation.
Experimental Protocol: Validated UHPLC-MS/MS Workflow
To achieve the 0.05% reporting threshold with high confidence, the following UHPLC-MS/MS protocol is recommended. This system is self-validating through the use of specific ion transitions.
A. Sample Preparation[4][5][6]
-
Diluent: Methanol:Water (80:20 v/v) with 0.1% Formic Acid.
-
Standard Prep: Dissolve ODV N-Dimer Reference Standard to 0.5 µg/mL (corresponds to 0.05% of a 1 mg/mL API conc).
-
Sample Prep: Dissolve Desvenlafaxine Succinate API to 1.0 mg/mL in diluent. Vortex for 2 mins, centrifuge at 10,000 rpm for 5 mins to remove insolubles.
B. Chromatographic Conditions[6]
-
Column: C18 UHPLC Column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 10% B
-
8.0 min: Stop
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
C. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Transitions:
-
Quantifier: m/z 525.4 → 264.2 (Cleavage of dimer bridge).
-
Qualifier: m/z 525.4 → 58.1 (Dimethylamine fragment).
-
D. System Suitability Criteria
-
S/N Ratio: > 50 for the 0.05% Standard (ensures LOQ is well below this limit).
-
Retention Time RSD: < 1.0% (n=6 injections).
-
Resolution: Baseline separation from the parent peak (Parent m/z 264.2 will elute earlier).
Decision Framework for Method Selection
Use this logic flow to determine the appropriate analytical strategy based on your specific development phase and stringency requirements.
Caption: Decision tree for selecting the appropriate analytical method based on reporting thresholds.
References
-
International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." ICH.org. [Link]
-
PubChem. "O-Desmethyl Venlafaxine N-Dimer (Compound Summary)."[2] National Library of Medicine. [Link]
- Google Patents. "Processes for the preparation of O-desmethylvenlafaxine, free from its dimer impurities (US20090234020A1).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
